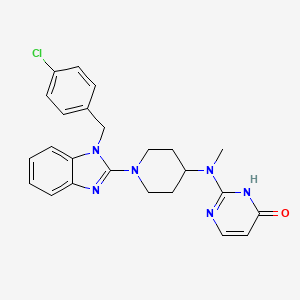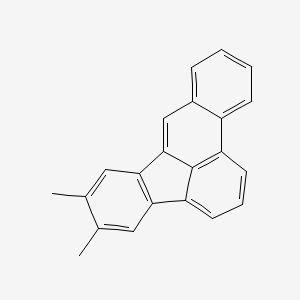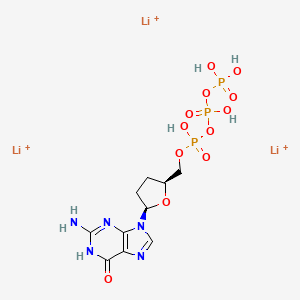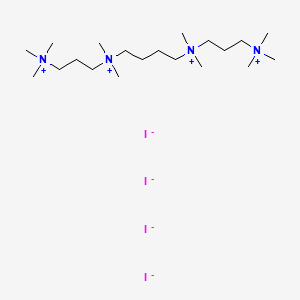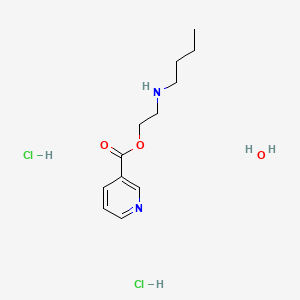
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a butylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate typically involves the esterification of 3-pyridinecarboxylic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The dihydrochloride salt formation and hydration steps are typically carried out in controlled environments to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or piperidine derivatives.
Substitution: Substituted pyridine or ester derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A structural isomer with similar chemical properties.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another structural isomer with distinct biological activities.
Uniqueness
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers. The presence of the butylaminoethyl ester moiety allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
89054-75-1 |
|---|---|
Molecular Formula |
C12H22Cl2N2O3 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2-(butylamino)ethyl pyridine-3-carboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H18N2O2.2ClH.H2O/c1-2-3-6-13-8-9-16-12(15)11-5-4-7-14-10-11;;;/h4-5,7,10,13H,2-3,6,8-9H2,1H3;2*1H;1H2 |
InChI Key |
XPVLDIZJWMUQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC(=O)C1=CN=CC=C1.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


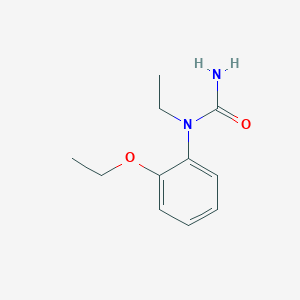
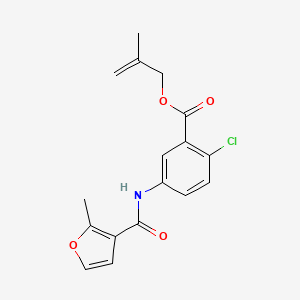
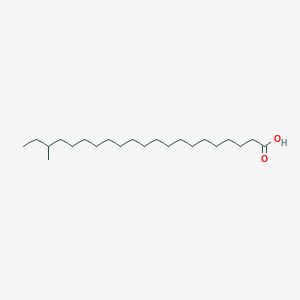

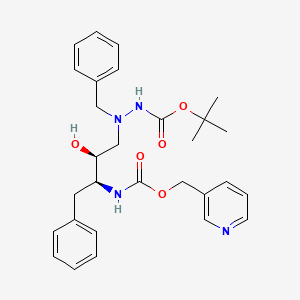
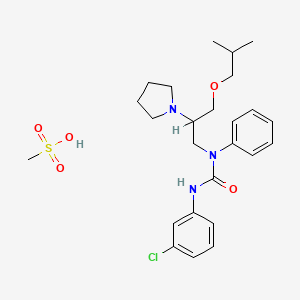
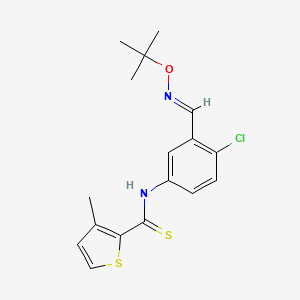
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)

